

Application Note: UV Spectrophotometric Determination of Cefprozil (Z)- Concentration

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Compound of Interest

Compound Name: Cefprozil, (Z)-

CAS No.: 114876-72-1

Cat. No.: B188436

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Abstract & Introduction

Cefprozil is a second-generation cephalosporin antibiotic used to treat respiratory tract, skin, and tissue infections.[1][2][3][4] Pharmaceutically, Cefprozil exists as a mixture of two geometric isomers: the (Z)-isomer (cis) and the (E)-isomer (trans).[1] The US Pharmacopeia (USP) specifies that the drug substance must contain

90% of the (Z)-isomer, which is the primary pharmacologically active component.[1]

While High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and individually quantifying the Z and E isomers, UV Spectrophotometry offers a rapid, cost-effective, and robust alternative for the routine Quality Control (QC) determination of total Cefprozil concentration in bulk Active Pharmaceutical Ingredients (API) and tablet formulations.

Scope of this Protocol: This guide details the direct UV spectrophotometric determination of Cefprozil at 280 nm.

- **Critical Scientific Note:** UV spectrophotometry cannot spectrally resolve the Z and E isomers due to their overlapping chromophores. Therefore, this method quantifies the total Cefprozil

concentration. Given that the API is predominantly (>90%) the Z-isomer, this total value is often used as a proxy for Z-concentration in routine assay workflows, provided the isomeric ratio is controlled by synthesis.[1]

Scientific Principle (The "Why" and "How")

Chromophore Analysis

Cefprozil contains a cephem nucleus (a

-lactam ring fused to a dihydrothiazine ring) and a para-hydroxyphenylglycyl side chain.[1] The conjugated system within the dihydrothiazine ring and the aromatic side chain are responsible for UV absorption.

- Primary Absorption Band (): 280 nm.[1][5]
- Solvent Influence: Water or Methanol/Water mixtures are preferred.[1] The polar nature of Cefprozil allows for aqueous solubility, but methanol ensures complete solubilization and prevents precipitation of excipients in tablet analysis.

The Beer-Lambert Law

The determination relies on the linear relationship between absorbance (

) and concentration (

):

Where:

- = Molar absorptivity (L mol⁻¹ cm⁻¹)[1][6][7]
- = Path length (1 cm)[1]
- = Concentration[1][2][6][7][8][9]

Materials & Instrumentation

Reagents

- Cefprozil Reference Standard (USP/BP Grade): Purity >99%.[\[1\]](#)[\[10\]](#)
- Solvent: Methanol (HPLC Grade) and Distilled Water (18.2 M).[\[1\]](#)
- 0.1 N NaOH / 0.1 N HCl: For robustness testing (pH variation).

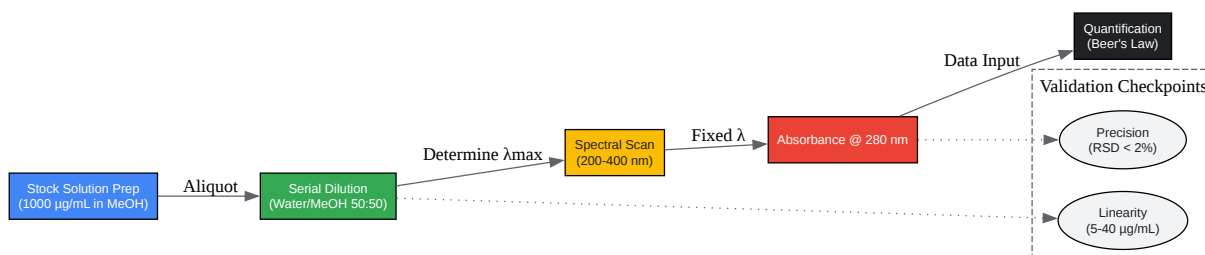
Instrumentation

- Double-beam UV-Visible Spectrophotometer: (e.g., Shimadzu UV-1800 or Agilent Cary 60).[\[1\]](#)
- Quartz Cuvettes: 1 cm path length (Matched pair).
- Analytical Balance: Precision to 0.01 mg.
- Ultrasonic Bath: For degassing and solubilization.[\[1\]](#)

Experimental Protocol

Workflow Diagram

The following diagram outlines the logical flow of the standard preparation and measurement process.



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Figure 1: Experimental workflow for Cefprozil determination.

Standard Solution Preparation

- Stock Solution (1000

g/mL):

- Weigh accurately 25.0 mg of Cefprozil Reference Standard.[1]
- Transfer to a 25 mL volumetric flask.
- Add ~10 mL of Methanol.[1][9] Sonicate for 5 minutes to dissolve.
- Make up to volume with Distilled Water.[1][5][9][11]

- Working Standard (100

g/mL):

- Pipette 10.0 mL of Stock Solution into a 100 mL volumetric flask.
- Dilute to volume with Distilled Water.

Calibration Curve Construction

Prepare a series of dilutions from the Working Standard (100

g/mL) to cover the range of 5 – 40

g/mL.

Concentration (g/mL)	Volume of Working Std (mL)	Final Volume (mL)
5.0	0.5	10
10.0	1.0	10
20.0	2.0	10
30.0	3.0	10
40.0	4.0	10

Note: Use Distilled Water as the diluent.[\[5\]](#)[\[9\]](#)

Sample Preparation (Tablet Formulation)

- Weigh 20 tablets and determine the average weight.
- Grind tablets to a fine powder.
- Weigh powder equivalent to 25 mg of Cefprozil.[\[1\]](#)
- Transfer to a 25 mL volumetric flask; add 15 mL Methanol.
- Sonicate for 20 minutes (Critical step to extract API from excipients).
- Dilute to volume with water and mix.
- Filter through a 0.45 μ m membrane filter (discard first 2 mL of filtrate).

- Dilute the filtrate to reach a target concentration of 20

g/mL (within the linear range).

Measurement[1][12]

- Set the spectrophotometer to 280 nm.[1][5]
- Blank the instrument using the solvent mixture (Water/Methanol).[1][9]
- Measure the absorbance of the calibration standards and the sample.[9]

Method Validation (Self-Validating System)[1]

To ensure Trustworthiness and Scientific Integrity, the method must meet the following criteria (based on ICH Q2 guidelines):

Parameter	Acceptance Criteria	Rationale
Linearity ()		Confirms Beer-Lambert Law validity.[1][2]
Precision (RSD)		Ensures repeatability of the extraction and measurement.
Accuracy (Recovery)		Validates no interference from excipients.[1]
LOD / LOQ	~0.5 / 1.5 g/mL	Defines sensitivity limits.
Robustness	Stable Abs nm	Ensures minor wavelength shifts don't skew results.[1]

Validation Logic: If the

value drops below 0.999, check the freshness of the stock solution (Cefprozil

-lactam ring can hydrolyze over time).[1] If Sample RSD > 2%, increase sonication time to ensure full extraction.

Data Analysis & Calculation

Calculate the concentration of Cefprozil in the sample using the linear regression equation from the calibration curve:

Where:

- = Absorbance of sample[6][9]
- = Slope[1][2]
- = Concentration (
g/mL)[1][6][7][8][9][10][12]
- = Intercept

Purity Calculation:

[1]

Troubleshooting Guide

- Issue: Drifting Absorbance.
 - Cause: Hydrolysis of the
-lactam ring in aqueous solution.[1]
 - Fix: Analyze solutions within 4 hours of preparation. Keep stock solutions refrigerated (C).
- Issue: High Background Absorbance.
 - Cause: Turbidity from tablet excipients (Titanium dioxide, starch).[1]
 - Fix: Ensure filtration is done with a 0.45

m or 0.22

m syringe filter.[1]

- Issue: Non-Linearity at High Concentrations.
 - Cause: Deviation from Beer's Law (g/mL).[1]
 - Fix: Dilute samples to stay strictly within the 5–40 g/mL range.

References

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